

An In-Depth Technical Guide to 1-Bromo-2,3-bis(bromomethyl)benzene

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Compound of Interest

Compound Name:	1-Bromo-2,3-bis(bromomethyl)benzene
Cat. No.:	B176178

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Abstract

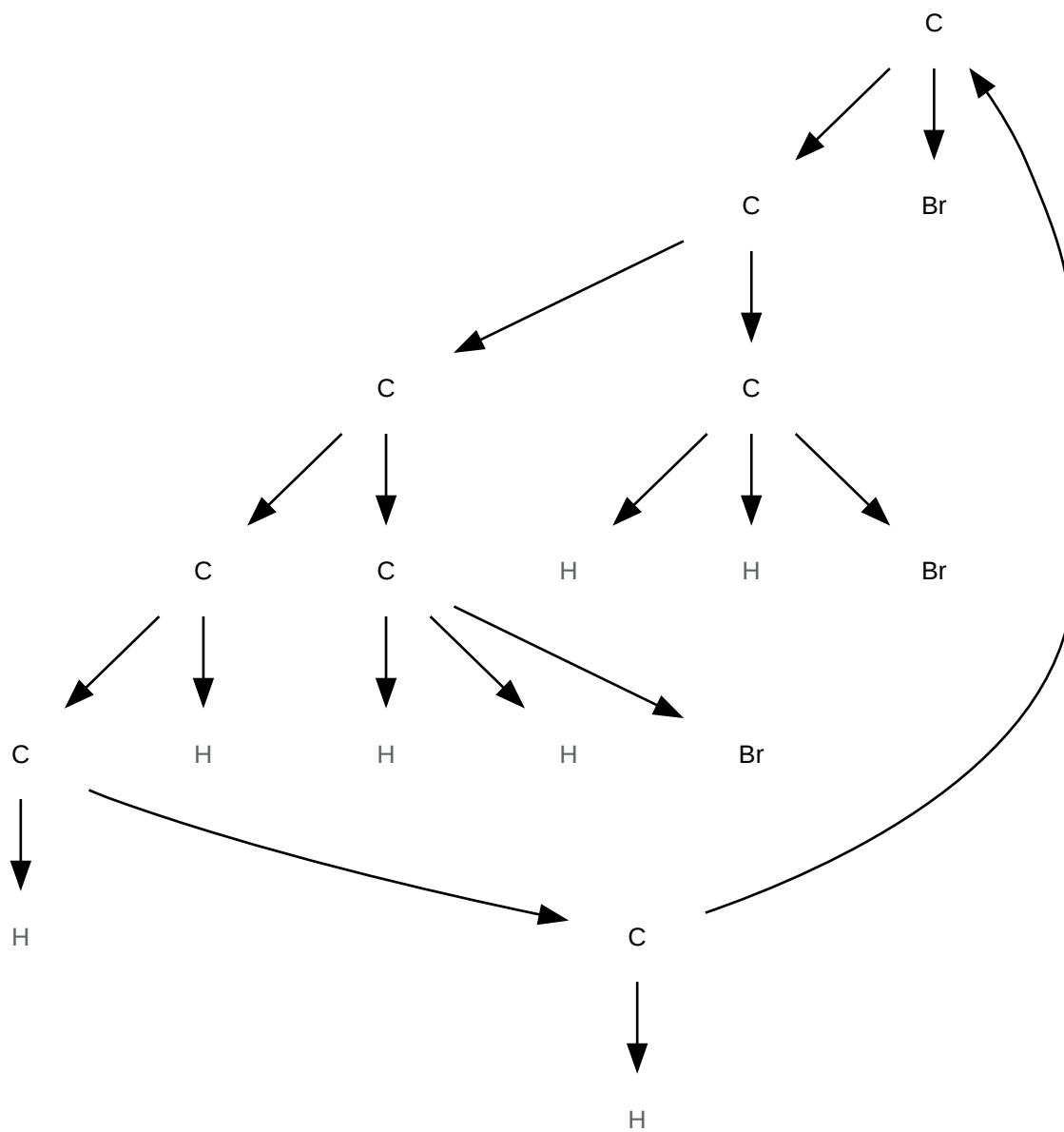
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **1-Bromo-2,3-bis(bromomethyl)benzene**. This compound, a tribrominated aromatic hydrocarbon, holds potential as a versatile building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to materials science and drug discovery. Due to the limited availability of specific experimental data for this particular isomer, this guide also presents comparative data from its better-characterized isomers, 1,2- and 1,3-bis(bromomethyl)benzene, to provide a predictive framework for its characterization and reactivity.

Molecular Structure and Chemical Identity

1-Bromo-2,3-bis(bromomethyl)benzene is a substituted benzene derivative with the molecular formula $C_8H_7Br_3$.^[1] The molecule consists of a benzene ring substituted with one bromine atom and two bromomethyl (- CH_2Br) groups at the 1, 2, and 3 positions, respectively. The presence of three reactive bromine atoms, one attached directly to the aromatic ring and two in benzylic positions, makes it a trifunctional electrophile with potential for diverse chemical transformations.

Below is a diagram illustrating the molecular structure of **1-Bromo-2,3-bis(bromomethyl)benzene**.

Molecular Structure of 1-Bromo-2,3-bis(bromomethyl)benzene



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Caption: Molecular structure of **1-Bromo-2,3-bis(bromomethyl)benzene**.

Physicochemical Properties

While extensive experimental data for **1-Bromo-2,3-bis(bromomethyl)benzene** is not readily available in the literature, its fundamental physicochemical properties have been computed and are available through databases such as PubChem.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₈ H ₇ Br ₃	[1]
Molecular Weight	342.85 g/mol	[1]
CAS Number	127168-82-5	[1]
IUPAC Name	1-bromo-2,3-bis(bromomethyl)benzene	[1]
SMILES	C1=CC(=C(C(=C1)Br)CBr)CBr	[1]
InChI	InChI=1S/C8H7Br3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2	[1]
InChIKey	ASZRHSLOVXUBHJ-UHFFFAOYSA-N	[1]
Computed XLogP3	3.7	[1]
Computed Hydrogen Bond Donor Count	0	[1]
Computed Hydrogen Bond Acceptor Count	0	[1]
Computed Rotatable Bond Count	2	[1]

Synthesis

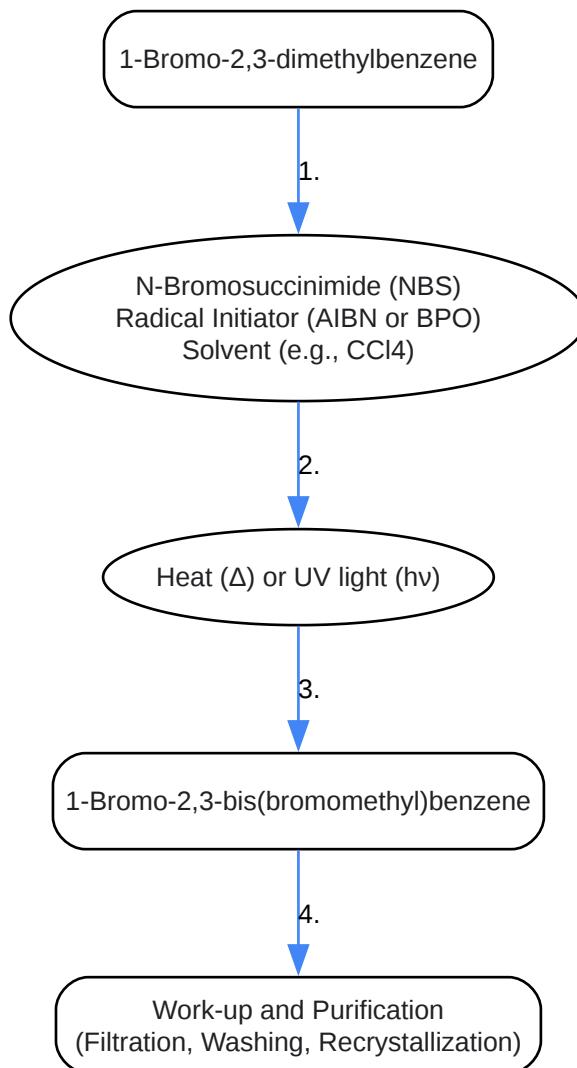
A specific, detailed experimental protocol for the synthesis of **1-Bromo-2,3-bis(bromomethyl)benzene** is not explicitly documented in readily accessible scientific literature. However, a plausible and commonly employed method for the synthesis of bis(bromomethyl)benzene derivatives is the free-radical bromination of the corresponding dimethylbenzene precursor.

Proposed Synthetic Route: Free-Radical Bromination

The synthesis of **1-Bromo-2,3-bis(bromomethyl)benzene** would likely proceed via the free-radical bromination of 1-bromo-2,3-dimethylbenzene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions.

The proposed reaction scheme is as follows:

Proposed Synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene



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Caption: Proposed workflow for the synthesis of **1-Bromo-2,3-bis(bromomethyl)benzene**.

General Experimental Protocol (Based on Analogs)

The following is a generalized experimental protocol for the synthesis of bis(bromomethyl)benzenes, which could be adapted for the synthesis of the title compound.

Materials:

- 1-Bromo-2,3-dimethylbenzene (starting material)
- N-Bromosuccinimide (NBS) (2.2 equivalents)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount)
- Carbon tetrachloride (CCl_4) or other suitable non-polar solvent
- Round-bottom flask
- Reflux condenser
- Heating mantle or UV lamp
- Magnetic stirrer
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2,3-dimethylbenzene (1 equivalent) in carbon tetrachloride.
- Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN or BPO to the solution.
- Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the reaction. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- Upon completion of the reaction, cool the mixture to room temperature to allow for the precipitation of succinimide.
- Remove the succinimide by filtration.
- Wash the filtrate with water and a saturated solution of sodium bicarbonate to remove any remaining acidic byproducts.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield **1-Bromo-2,3-bis(bromomethyl)benzene**.

Spectroscopic Characterization (Predicted)

As of the date of this guide, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **1-Bromo-2,3-bis(bromomethyl)benzene** are not available in the public domain. The following data is predicted based on the known spectral properties of its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the benzylic protons of the bromomethyl groups.
 - Aromatic Protons (Ar-H): The three aromatic protons will likely appear as a complex multiplet in the region of δ 7.0-7.6 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the three bromine substituents.
 - Benzylic Protons (-CH₂Br): The four protons of the two bromomethyl groups are expected to appear as two distinct singlets in the region of δ 4.5-4.8 ppm, due to their different chemical environments.

- ^{13}C NMR: The carbon NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.
 - Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 120-140 ppm). The carbons attached to the bromine atoms (C-Br and C-CH₂Br) will show characteristic chemical shifts.
 - Benzylic Carbons (-CH₂Br): Two signals for the benzylic carbons are expected in the region of δ 30-35 ppm.

Comparative NMR Data for Bis(bromomethyl)benzene Isomers:

Compound	^1H NMR (CDCl ₃ , δ ppm)	^{13}C NMR (CDCl ₃ , δ ppm)	Reference
O-bis(Bromomethyl)benzene	4.68 (s, 4H), 7.26-7.39 (m, 4H)	30.1, 129.6, 131.2, 136.7	[2]
m-bis(Bromomethyl)benzene	4.48 (s, 4H), 7.33 (m, 3H), 7.43 (m, 1H)	33.0, 129.1, 129.3, 129.6, 138.4	[2]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **1-Bromo-2,3-bis(bromomethyl)benzene** is expected to exhibit characteristic absorption bands for the aromatic ring and the C-Br bonds.

- C-H stretching (aromatic): \sim 3100-3000 cm⁻¹
- C-H stretching (aliphatic): \sim 3000-2850 cm⁻¹
- C=C stretching (aromatic): \sim 1600-1450 cm⁻¹
- C-H bending (aromatic): \sim 900-675 cm⁻¹ (indicative of substitution pattern)
- C-Br stretching: \sim 700-500 cm⁻¹

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (342.85 g/mol). Due to the presence of three bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M , $M+2$, $M+4$, $M+6$) due to the natural abundance of the ^{79}Br and ^{81}Br isotopes. Fragmentation would likely involve the loss of bromine atoms and bromomethyl groups.

Reactivity and Potential Applications

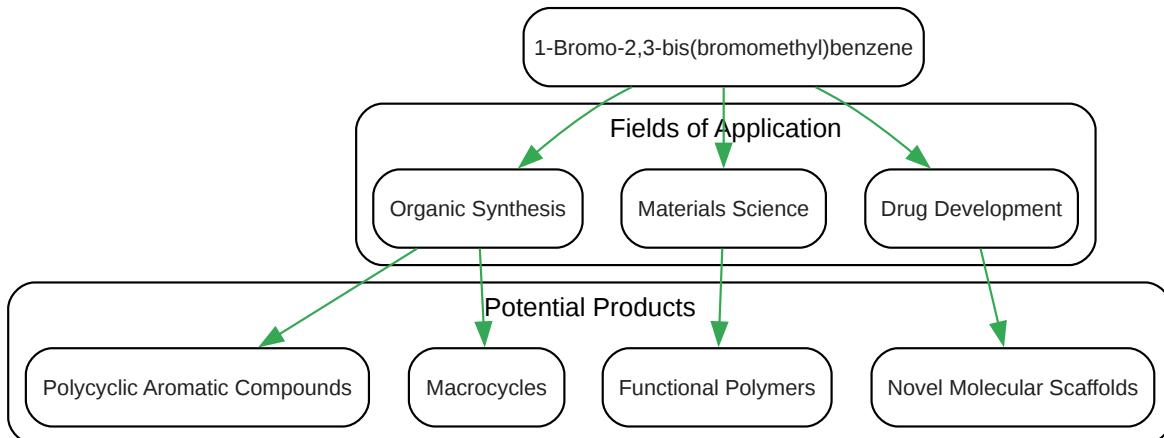
1-Bromo-2,3-bis(bromomethyl)benzene is a highly functionalized molecule with three potential reaction sites. The two benzylic bromide groups are particularly reactive towards nucleophilic substitution, making this compound a valuable precursor for the synthesis of more complex molecules. The aryl bromide can participate in various cross-coupling reactions.

Potential Applications:

- **Organic Synthesis:** As a trifunctional building block, it can be used to construct complex polycyclic aromatic compounds, macrocycles, and dendrimers.
- **Materials Science:** It could serve as a monomer or cross-linking agent in the synthesis of polymers with specific thermal or optical properties.
- **Drug Development:** The rigid benzenoid core with three reactive handles makes it an interesting scaffold for the synthesis of novel small molecules for biological screening. The introduction of various functional groups via substitution of the bromine atoms could lead to the generation of libraries of compounds with potential therapeutic applications. However, there is currently no published research on the biological activity or use of **1-Bromo-2,3-bis(bromomethyl)benzene** in drug development.

Below is a diagram illustrating the logical relationship of its potential applications.

Potential Applications of 1-Bromo-2,3-bis(bromomethyl)benzene

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References

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